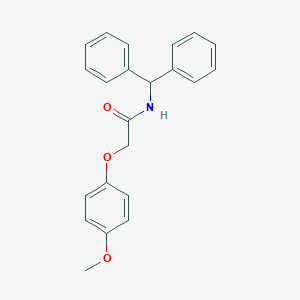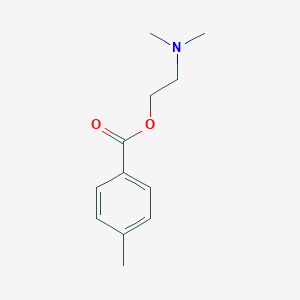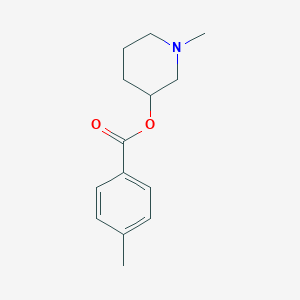
3-(Dimethylamino)propyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl furan-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)propyl furan-2-carboxylate is not fully understood. However, it is believed to act as a precursor for the synthesis of various bioactive compounds, including neurotransmitters and amino acids. It is also believed to have anti-inflammatory and anti-tumor properties, although the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
3-(Dimethylamino)propyl furan-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, and it has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has also been shown to have potential applications in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Dimethylamino)propyl furan-2-carboxylate is its versatility in the synthesis of various bioactive compounds. It is also relatively easy to synthesize, making it a useful tool for laboratory experiments. However, one of the limitations of 3-(Dimethylamino)propyl furan-2-carboxylate is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-(Dimethylamino)propyl furan-2-carboxylate in scientific research. One area of focus is the synthesis of new drugs and bioactive compounds using 3-(Dimethylamino)propyl furan-2-carboxylate as a building block. Another area of focus is the investigation of the mechanism of action of 3-(Dimethylamino)propyl furan-2-carboxylate and its potential applications in the treatment of various neurological disorders and viral infections. There is also potential for the use of 3-(Dimethylamino)propyl furan-2-carboxylate in the development of new materials and catalysts.
Méthodes De Synthèse
The synthesis of 3-(Dimethylamino)propyl furan-2-carboxylate involves the reaction of furan-2-carboxylic acid with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields 3-(Dimethylamino)propyl furan-2-carboxylate as a white crystalline solid with a melting point of 88-90°C.
Applications De Recherche Scientifique
3-(Dimethylamino)propyl furan-2-carboxylate has been widely used in scientific research due to its potential applications in various fields. It is commonly used as a building block for the synthesis of various drugs, including anti-inflammatory, anti-tumor, and anti-viral agents. It has also been used in the synthesis of various bioactive compounds, including neurotransmitters and amino acids.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl furan-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-4-8-14-10(12)9-5-3-7-13-9/h3,5,7H,4,6,8H2,1-2H3 |
Clé InChI |
RYQWWAKLPRZUBT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC=CO1 |
SMILES canonique |
CN(C)CCCOC(=O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)


